molecular formula C14H17NO6 B14203077 (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid CAS No. 922705-26-8

(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid

Cat. No.: B14203077
CAS No.: 922705-26-8
M. Wt: 295.29 g/mol
InChI Key: LTVIHWCPEXHGIX-GFCCVEGCSA-N
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Description

(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid is an organic compound with a complex structure that includes an acetyloxy group, a benzyloxycarbonyl group, and an amino acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the protection of the amino group, followed by the introduction of the acetyloxy group and the benzyloxycarbonyl group. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pH conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction conditions and can lead to more efficient and cost-effective production processes.

Chemical Reactions Analysis

Types of Reactions

(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the removal of specific functional groups or the conversion of the compound into a more reduced form.

    Substitution: The acetyloxy and benzyloxycarbonyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition, protein modification, and as a probe for biochemical pathways.

    Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modifying their activity, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}pentanoic acid: Similar structure but with an additional carbon in the backbone.

    (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}propanoic acid: Similar structure but with one less carbon in the backbone.

    (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}hexanoic acid: Similar structure but with two additional carbons in the backbone.

Uniqueness

What sets (3R)-4-(Acetyloxy)-3-{[(benzyloxy)carbonyl]amino}butanoic acid apart from these similar compounds is its specific chain length and functional group arrangement, which can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Properties

CAS No.

922705-26-8

Molecular Formula

C14H17NO6

Molecular Weight

295.29 g/mol

IUPAC Name

(3R)-4-acetyloxy-3-(phenylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C14H17NO6/c1-10(16)20-9-12(7-13(17)18)15-14(19)21-8-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3,(H,15,19)(H,17,18)/t12-/m1/s1

InChI Key

LTVIHWCPEXHGIX-GFCCVEGCSA-N

Isomeric SMILES

CC(=O)OC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(=O)OCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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